1-ethyl-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-ETHYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1-ETHYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrazole derivatives.
Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Furan Ring: The furan ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using furan boronic acids or stannanes.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
1-ETHYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Scientific Research Applications
1-ETHYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity by increasing lipophilicity and metabolic stability . The furan ring contributes to its reactivity, allowing it to form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-ETHYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds such as:
2-Fluoropyridine: Known for its use in pharmaceuticals and agrochemicals.
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine: Utilized in the synthesis of active pharmaceutical ingredients.
Tri-2-furylphosphine: Employed as a ligand in transition metal catalysis.
The uniqueness of 1-ETHYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12F3N3O |
---|---|
Molecular Weight |
295.26 g/mol |
IUPAC Name |
1-ethyl-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H12F3N3O/c1-3-20-13-12(8(2)19-20)9(14(15,16)17)7-10(18-13)11-5-4-6-21-11/h4-7H,3H2,1-2H3 |
InChI Key |
UHJMIGMZTJIUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
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